molecular formula C18H28ClNO2 B172558 Caramiphen hydrochloride CAS No. 125-85-9

Caramiphen hydrochloride

Cat. No. B172558
CAS RN: 125-85-9
M. Wt: 325.9 g/mol
InChI Key: MUPNXGNOIBYHSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Caramiphen hydrochloride has a molecular formula of C18H28ClNO2 . Its molecular weight is 325.9 g/mol . The IUPAC name for Caramiphen hydrochloride is 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride .

Scientific Research Applications

Chromatographic Analysis

Caramiphen hydrochloride and its analogues, investigated as potential antidotes for anticholinesterase poisoning, have been analyzed using gas-liquid chromatography (GLC). This technique provides a criterion of purity and means for quantitative analysis. Hydrochloride salts decompose to free bases during GLC, enabling quantification of either form (Casselman & Bannard, 1970).

Neuroprotective Efficacy

Caramiphen, a muscarinic antagonist with anticonvulsant properties, has shown efficacy against behavioral seizures and neuropathology induced by soman, a nerve agent. It reveals anticonvulsant efficacy through two mechanisms (Figueiredo et al., 2011).

Application in Treatment of Basal Ganglions Diseases

Caramiphen hydrochloride has been used in treating patients with diseases of the basal ganglions. Its spasmolytic properties have shown significant results, especially in patients with Parkinson-like symptoms (Sciarra, Carter, & Merritt, 1949).

Spinal Anesthesia

The study of caramiphen's effect on voltage-gated Na⁺ channels and spinal anesthesia revealed its potent, prolonged spinal blockade with a more sensory/nociceptive-selective action over motor blockade compared to lidocaine. This suggests caramiphen's utility in spinal anesthesia through suppression of voltage-gated Na⁺ currents (Leung et al., 2015).

Anticonvulsant Properties

Caramiphen's anticonvulsant activity has been demonstrated in various studies. It effectively blocks seizures induced by electroshock in rodents and is nearly twice as potent as diphenylhydantoin, a prototypical anticonvulsant drug. The anticonvulsant effects of caramiphen are associated with minimal behavioral impairment, highlighting its potential in treating generalized convulsions (Tortella, Witkin, & Musacchio, 1988).

Muscarinic Receptor Binding

Research on para-substituted analogues of caramiphen shows its high affinity and selectivity for the M1 over M2 muscarinic receptor subtype. This indicates its potential use in studying M1 receptors in the brain, providing insights into neurological and pharmacological research (Hudkins, DeHaven-Hudkins, & Stubbins, 1991).

Optimal Antidote for Organophosphate Poisoning

Caramiphen has been identified as an optimal antidote for organophosphate poisoning. Its neuroprotective effect has been established in various animal models, demonstrating efficacy in both prophylactic and post-exposure therapies. This marks its significance in treating exposure to potent cholinesterase inhibitors like sarin (Raveh, Eisenkraft, & Weissman, 2014).

Safety And Hazards

Caramiphen hydrochloride is harmful if swallowed . After swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician . It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPNXGNOIBYHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154544
Record name Caramiphen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caramiphen hydrochloride

CAS RN

125-85-9
Record name Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caramiphen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
D SCIARRA, S CARTER… - Journal of the American …, 1949 - jamanetwork.com
The spasmolytic drug caramiphen hydrochloride (panparnit, diethylaminoethyl-1-phenylcyclopentane-1-carboxylate hydrochloride) has been used in treatment of 43 patients with …
Number of citations: 12 jamanetwork.com
AA Casselman, RAB Bannard - Journal of chromatography. A, 1970 - apps.dtic.mil
Parpanit Caramiphen hydrochloride, 2-diethylaminoethyl I-phenylcyclopentanecarboxylate hydrochloride and many of its analogues have been prepared and studied as possible …
Number of citations: 5 apps.dtic.mil
YM Leung, JI Tzeng, CL Gong, YW Wang… - European journal of …, 2015 - Elsevier
The underlying mechanisms for the action of caramiphen used in local anesthesia are not well understood. The purpose of this study was to evaluate the block of caramiphen on voltage…
Number of citations: 12 www.sciencedirect.com
DC Baun, GC Walker - Pharmaceutica Acta Helvetiae, 1971 - pubmed.ncbi.nlm.nih.gov
The prolonged release of caramiphen hydrochloride and atropine sulfate from compressed tablets containing carbopol 934 The prolonged release of caramiphen hydrochloride and …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
JS Krüger, A Randrup - British Journal of Pharmacology, 1968 - ncbi.nlm.nih.gov
218P Proceedings of the benzhexol hydrochloride (10 mg/kg); benztropine hydrobromide (10 mg/kg); caramiphen hydrochloride (20 mg/kg), The animals were randomized to avoid …
Number of citations: 19 www.ncbi.nlm.nih.gov
RT Brittain, DN Lehrer, PSJ Spencer - Nature, 1963 - nature.com
… Pretreatment of the rats with either atropine sulphate or caramiphen hydrochloride prevents the onset of the tremor, rigidity and parasympathetic stimulation induced by the injection of '…
Number of citations: 29 www.nature.com
O FitzGerald, DF Cantwell, P FitzGerald… - British Medical …, 1955 - ncbi.nlm.nih.gov
… 8.4 for benzhexol hydrochloride and 3.5 for caramiphen hydrochloride. Parkinsonism is not a … nor by benzhexol hydrochloride, caramiphen hydrochloride, ethopropazine hydrochloride, …
Number of citations: 4 www.ncbi.nlm.nih.gov
LA Wesly - British Medical Journal, 1955 - ncbi.nlm.nih.gov
… 8.4 for benzhexol hydrochloride and 3.5 for caramiphen hydrochloride. Parkinsonism is not a … nor by benzhexol hydrochloride, caramiphen hydrochloride, ethopropazine hydrochloride, …
Number of citations: 3 www.ncbi.nlm.nih.gov
O FITZGERALD, DF CANTWELL, A MEHIGAN - Journal, August - europepmc.org
… 8.4 for benzhexol hydrochloride and 3.5 for caramiphen hydrochloride. Parkinsonism is not a … nor by benzhexol hydrochloride, caramiphen hydrochloride, ethopropazine hydrochloride, …
Number of citations: 2 europepmc.org
P Malpas - British Medical Journal, 1955 - ncbi.nlm.nih.gov
… 8.4 for benzhexol hydrochloride and 3.5 for caramiphen hydrochloride. Parkinsonism is not a … nor by benzhexol hydrochloride, caramiphen hydrochloride, ethopropazine hydrochloride, …
Number of citations: 3 www.ncbi.nlm.nih.gov

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